3-(Diethoxymethyl)hept-3-ene
Description
3-(Diethoxymethyl)hept-3-ene is an unsaturated aliphatic hydrocarbon featuring a hept-3-ene backbone substituted with a diethoxymethyl group at the third carbon. This article compares 3-(Diethoxymethyl)hept-3-ene with structurally related compounds, focusing on molecular characteristics, physical properties, and functional applications.
Properties
CAS No. |
77731-52-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(diethoxymethyl)hept-3-ene |
InChI |
InChI=1S/C12H24O2/c1-5-9-10-11(6-2)12(13-7-3)14-8-4/h10,12H,5-9H2,1-4H3 |
InChI Key |
HIHIIGVVXLBMSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC)C(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)hept-3-ene typically involves the alkylation of hept-3-ene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl group. The general reaction scheme is as follows:
Hept-3-ene+Diethoxymethyl chlorideNaH3-(Diethoxymethyl)hept-3-ene
Industrial Production Methods
On an industrial scale, the production of 3-(Diethoxymethyl)hept-3-ene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethyl)hept-3-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3-(Diethoxymethyl)heptane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
- Various substituted derivatives depending on the nucleophile used in substitution reactions.
Epoxides: and from oxidation.
3-(Diethoxymethyl)heptane: from reduction.
Scientific Research Applications
3-(Diethoxymethyl)hept-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethoxymethyl)hept-3-ene in chemical reactions typically involves the reactivity of the double bond and the diethoxymethyl group. The double bond can participate in electrophilic addition reactions, while the diethoxymethyl group can undergo nucleophilic substitution. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural Analogues of Hept-3-ene Derivatives
Substituted hept-3-enes share a common unsaturated backbone but differ in functional groups, influencing their physicochemical and biological behaviors. Key examples include:
Key Observations :
- Substituent Effects : Bulky groups (e.g., diethoxymethyl) likely increase steric hindrance, reducing reactivity in electrophilic additions compared to smaller substituents like bromo or chloro .
- Polarity: Diethoxymethyl groups introduce polarity via ether linkages, enhancing solubility in polar solvents relative to nonpolar analogs like 5-methyl-3-heptene .
Bicyclic Derivatives
Bicyclo[4.1.0]hept-3-ene derivatives, such as 3-carene, exhibit distinct structural and functional differences:
Comparison with 3-(Diethoxymethyl)hept-3-ene :
- Ring Strain vs. Chain Flexibility : Bicyclic systems (e.g., 3-carene) exhibit higher ring strain, enhancing reactivity in ring-opening reactions, while linear hept-3-enes favor addition reactions .
- Biological Activity : 3-Carene demonstrates antifungal and anti-glycation properties, suggesting that substituents on hept-3-ene backbones (e.g., diethoxymethyl) could be tailored for bioactive applications .
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